5-Isothiocyanato-1-methylindazole
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Overview
Description
5-Isothiocyanato-1-methylindazole is a heterocyclic compound that belongs to the class of indazoles Indazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isothiocyanato-1-methylindazole typically involves the reaction of 1-methylindazole with a suitable isothiocyanate precursor. One common method is the reaction of 1-methylindazole with phenyl isothiocyanate under mild conditions, often in the presence of a solvent like dimethylbenzene . Another method involves the use of carbon disulfide and a base to form a dithiocarbamate intermediate, which is then desulfurized to yield the isothiocyanate .
Industrial Production Methods
Industrial production of isothiocyanates, including this compound, often employs scalable and safe methods. One such method is the one-pot synthesis from primary amines under aqueous conditions, which is both economical and suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
5-Isothiocyanato-1-methylindazole can undergo various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can be substituted by nucleophiles such as amines and alcohols.
Cycloaddition Reactions: It can participate in [3+2] cycloaddition reactions to form heterocyclic compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Catalysts: Transition metal catalysts like copper and zinc are often used in cycloaddition reactions.
Solvents: Dimethylbenzene and other organic solvents are commonly used in these reactions.
Major Products
The major products formed from these reactions include various substituted indazoles and heterocyclic compounds, which can have significant biological activities.
Scientific Research Applications
5-Isothiocyanato-1-methylindazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Isothiocyanato-1-methylindazole involves its interaction with biological molecules. The isothiocyanate group can react with nucleophilic sites in proteins and DNA, leading to the formation of covalent adducts. This reactivity is responsible for its antimicrobial and anticancer activities . The compound can induce stress response pathways that restore cellular redox and protein homeostasis, contributing to its protective effects .
Comparison with Similar Compounds
Similar Compounds
Phenyl Isothiocyanate: Similar in structure but lacks the indazole ring.
Sulforaphane: A naturally occurring isothiocyanate with known anticancer properties.
Benzyl Isothiocyanate: Another isothiocyanate with significant biological activities.
Uniqueness
5-Isothiocyanato-1-methylindazole is unique due to the presence of both the indazole ring and the isothiocyanate group
Properties
Molecular Formula |
C9H7N3S |
---|---|
Molecular Weight |
189.24 g/mol |
IUPAC Name |
5-isothiocyanato-1-methylindazole |
InChI |
InChI=1S/C9H7N3S/c1-12-9-3-2-8(10-6-13)4-7(9)5-11-12/h2-5H,1H3 |
InChI Key |
JWXWQNGWSTYBST-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)N=C=S)C=N1 |
Origin of Product |
United States |
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